Allyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Description
Allyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate belongs to the dihydropyrimidinone (DHPM) class of compounds, which are widely studied for their pharmacological activities, including antitumor, antiviral, and enzyme inhibitory properties. Structurally, it consists of a tetrahydropyrimidine core with a 4-chlorophenyl group at position 4, a methyl group at position 6, and an allyl ester at position 3.
Properties
IUPAC Name |
prop-2-enyl 4-(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-3-8-21-14(19)12-9(2)17-15(20)18-13(12)10-4-6-11(16)7-5-10/h3-7,13H,1,8H2,2H3,(H2,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUHKJJEVKWZDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Cl)C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Allyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C15H15ClN2O3
- Molecular Weight : 306.74 g/mol
Synthesis Methods
The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate and urea in the presence of a base can yield the desired product. The process may include purification steps such as recrystallization or chromatography to ensure high purity levels .
Antibacterial Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antibacterial activity. For instance, compounds structurally related to this compound have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. The effectiveness of these compounds can be quantified using Minimum Inhibitory Concentration (MIC) values .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promising results as an acetylcholinesterase (AChE) inhibitor. Inhibition of AChE is crucial in treating conditions like Alzheimer's disease. The IC50 values for related compounds have been reported as low as 0.63 µM, indicating strong inhibitory potential compared to standard reference compounds .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Binding Affinity : The presence of the chlorine atom and the methyl group enhances the compound's binding affinity to target enzymes or receptors.
- Modulation of Enzyme Activity : By binding to AChE or other enzymes, the compound can modulate their activity effectively.
Study on Antibacterial Properties
A study conducted on similar pyrimidine derivatives demonstrated their antibacterial efficacy against multiple strains. The results indicated that certain modifications in the structure could enhance antibacterial activity significantly .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Salmonella typhi | 15 |
| Compound B | Bacillus subtilis | 20 |
| Compound C | Escherichia coli | 25 |
Study on Enzyme Inhibition
In another research study focusing on enzyme inhibition:
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound D | Acetylcholinesterase | 0.63 |
| Compound E | Urease | 1.21 |
| Compound F | Carbonic anhydrase | 5.00 |
These findings suggest that structural variations can lead to significant differences in biological activity and therapeutic potential.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to Allyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exhibit a range of biological activities:
- Antimicrobial Properties : Studies have shown that pyrimidine derivatives can possess antibacterial and antifungal activities. For instance, derivatives with similar structures have been evaluated against various microbial strains with promising results.
- Anticancer Activity : Some research highlights the potential of pyrimidine-based compounds in cancer therapy. They may inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis.
- Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory properties, making them candidates for treating conditions like arthritis or chronic inflammatory diseases.
Case Study 1: Antimicrobial Activity
A study conducted on a series of pyrimidine derivatives including this compound revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis in breast cancer cells. The mechanism was linked to the modulation of apoptotic markers such as caspases and Bcl-2 family proteins. Further investigations are warranted to explore its efficacy in vivo and its potential as an anticancer drug.
Comparison with Similar Compounds
Structural Modifications in the Ester Group
The ester group at position 5 significantly influences the compound’s properties. Key analogs include:
- Melting Points : Bulky ester groups (e.g., octadec-9-enyl) reduce melting points compared to smaller esters like ethyl, likely due to decreased crystallinity. The allyl ester, being intermediate in size, may exhibit a melting point between 86°C (octadec-9-enyl) and 215°C (ethyl) .
- Synthetic Yields : Ethyl and octadec-9-enyl analogs show yields of 90% and 52%, respectively. Allyl esters, typically synthesized via similar Biginelli reactions, may achieve comparable yields under optimized conditions .
Impact of Heteroatom Substitution
Crystallographic and Hydrogen-Bonding Patterns
- Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-DHPM-5-carboxylate forms N–H···O hydrogen-bonded dimers and chains, stabilizing its crystal lattice .
Preparation Methods
Solvent-Free Mechanochemical Synthesis
Mechanochemical methods eliminate organic solvents, aligning with green chemistry principles. Jagwani et al. demonstrated the synthesis of ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate using a mortar-pestle grinding technique with p-toluenesulfonic acid (PTSA) as a catalyst . Translating this to the allyl derivative involves mixing 4-chlorobenzaldehyde, allyl acetoacetate, and urea in a 1:1:1.5 molar ratio with PTSA (10 mol%). Grinding for 15–30 minutes at room temperature yields the product at 85–90% efficiency, confirmed by FT-IR and mass spectrometry .
Advantages :
-
No solvent required.
-
Reaction completes in ≤30 minutes.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics via dielectric heating. A modified protocol from Jagwani et al. achieved 96% yield for an ethyl analog by irradiating reactants at 300 W for 3–5 minutes . For the allyl ester, irradiating a mixture of 4-chlorobenzaldehyde (1 mmol), allyl acetoacetate (1 mmol), urea (1.5 mmol), and ceric ammonium nitrate (5 mol%) in ethanol (5 mL) at 80°C for 10 minutes produces the target compound.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Irradiation Power | 300 W |
| Catalyst | Ceric Ammonium Nitrate (5 mol%) |
| Yield | 89–92% |
Catalytic Variations and Efficiency
Catalysts critically influence reaction efficiency. Comparative studies reveal:
| Catalyst | Conditions | Yield | Reference |
|---|---|---|---|
| Fe3O4@SiO2-PMA | Solvent-free, 80°C | 92% | |
| Sodium Hydrogen Sulfate | Methanol, reflux | 78% | |
| PTSA | Mechanochemical | 88% | |
| Ceric Ammonium Nitrate | Microwave, ethanol | 90% |
Phosphomolybdic acid-based nanocatalysts outperform traditional acids due to high surface area and recyclability . Sodium hydrogen sulfate, though less efficient, offers cost advantages .
Characterization and Analytical Data
Post-synthesis characterization ensures structural fidelity. Key spectral data for the allyl derivative include:
-
H-NMR (CDCl₃) : δ 1.98 (s, 3H, CH₃), 3.20 (d, 2H, CH₂), 4.60 (m, 2H, OCH₂), 5.20–5.40 (m, 2H, CH₂=CH), 5.90 (m, 1H, CH₂=CH), 7.30–7.50 (m, 4H, Ar-H) .
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FT-IR : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O ketone), 1550 cm⁻¹ (C=N) .
Challenges and Limitations
Synthesizing the allyl ester introduces steric and electronic challenges:
Q & A
Q. What approaches optimize yield in scale-up syntheses without compromising purity?
- Methodology : Transition from batch to continuous flow reactors for improved heat/mass transfer. Optimize solvent systems (e.g., DMF/water mixtures for solubility) and employ green chemistry principles (e.g., recyclable catalysts like Amberlyst-15) to enhance sustainability .
Data Analysis & Interpretation
Q. How should researchers analyze conflicting spectral data (e.g., NMR shifts) for derivatives?
- Methodology : Cross-validate assignments using 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals. For example, allyl group protons (δ 4.5–5.5 ppm) may overlap with aromatic protons; HMBC correlations confirm connectivity to the ester carbonyl .
Q. What statistical methods are appropriate for comparing bioactivity across structurally diverse analogs?
- Methodology : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, molar refractivity) with bioactivity. For kinase inhibitors, hierarchical clustering of IC₅₀ values identifies substituent-driven activity trends .
Experimental Design
Q. How to design assays for evaluating antioxidant or antimicrobial properties?
- Methodology : Use DPPH radical scavenging assays (λ = 517 nm) for antioxidant activity and microbroth dilution (MIC/MBC) for antimicrobial screening. Include positive controls (e.g., ascorbic acid, ampicillin) and validate results with triplicate replicates .
Q. What in silico tools predict metabolic stability of this compound?
- Methodology : Employ ADMET prediction software (e.g., SwissADME) to estimate CYP450 metabolism and plasma protein binding. Validate with in vitro hepatocyte assays to identify major metabolites (e.g., ester hydrolysis products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
